molecular formula C13H19NO2 B13529039 3-(2,4-Dimethoxyphenyl)piperidine

3-(2,4-Dimethoxyphenyl)piperidine

Cat. No.: B13529039
M. Wt: 221.29 g/mol
InChI Key: DTEZNROPXJGMPM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-dimethoxyphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is of interest in various fields of scientific research due to its potential pharmacological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. Detailed studies on its binding affinity, receptor modulation, and downstream signaling pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)piperidine
  • 3-(2,5-Dimethoxyphenyl)piperidine
  • 3-(2,4-Dimethoxyphenyl)pyridine

Uniqueness

3-(2,4-Dimethoxyphenyl)piperidine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3

InChI Key

DTEZNROPXJGMPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCNC2)OC

Origin of Product

United States

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